molecular formula C21H16N2O4 B6231317 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid CAS No. 1234878-64-8

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid

Cat. No.: B6231317
CAS No.: 1234878-64-8
M. Wt: 360.4 g/mol
InChI Key: FFRCZWIVHLMHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids . This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide bond formation, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid can be compared with other similar compounds, such as:

These compounds share the common feature of having the Fmoc group, which makes them useful in peptide synthesis. their specific applications and properties may vary based on the amino acid or derivative they are associated with.

Properties

CAS No.

1234878-64-8

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C21H16N2O4/c24-20(25)17-9-10-22-11-19(17)23-21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-11,18H,12H2,(H,23,26)(H,24,25)

InChI Key

FFRCZWIVHLMHDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CN=C4)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.